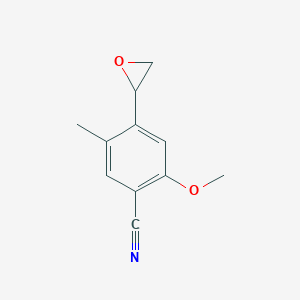
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is an organic compound with the molecular formula C26H26O3S and a molecular weight of 418.548 g/mol It is characterized by the presence of a hydroxy group, a tritylsulfanyl group, and a heptenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid typically involves the reaction of tritylthiol with a suitable heptenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The tritylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The tritylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: LAH or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DMF.
Major Products
Oxidation: Formation of 3-oxo-7-tritylsulfanylhept-4-enoic acid.
Reduction: Formation of 3-hydroxy-7-thiohept-4-enoic acid.
Substitution: Formation of various substituted heptenoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the tritylsulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-7-tritylsulfanylhex-4-enoic acid
- 3-Hydroxy-7-tritylsulfanyloct-4-enoic acid
- 3-Hydroxy-7-tritylsulfanylbut-4-enoic acid
Uniqueness
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is unique due to its specific heptenoic acid backbone, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H26O3S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-hydroxy-7-tritylsulfanylhept-4-enoic acid |
InChI |
InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29) |
InChI-Schlüssel |
BGUJCVRJDCZLQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B8616758.png)

